1,3-Bis(4-aminophenoxy)benzene

Polyimide Synthesis Thermal Properties Melt Processability

Select 1,3-Bis(4-aminophenoxy)benzene (TPE-R) for polyimides requiring a unique balance of melt-processability, semicrystalline morphology, low dielectric constant, and high thermal endurance (Tg ~210°C, Tm ~395°C with BPDA). Unlike linear para-isomers (TPE-Q) or rigid diamines (4,4'-ODA), the meta-substituted architecture enables recrystallization from the melt and lower melt viscosity (<300 Pa·s at 370°C), critical for injection molding of complex parts. Essential for low-loss flexible printed circuit substrates, LCD alignment films with precise 1–2° tilt angles, and high-performance aerospace structural adhesives.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 2479-46-1
Cat. No. B160649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-aminophenoxy)benzene
CAS2479-46-1
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N
InChIInChI=1S/C18H16N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12H,19-20H2
InChIKeyWUPRYUDHUFLKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-aminophenoxy)benzene (CAS 2479-46-1) for Polyimide Synthesis: Procurement-Relevant Overview


1,3-Bis(4-aminophenoxy)benzene (CAS 2479-46-1), also known as TPE-R, is an aromatic ether diamine monomer [1] widely employed in the synthesis of high-performance polyimides. The compound is characterized by a central benzene ring with two 4-aminophenoxy substituents at the 1 and 3 positions, providing a flexible, non-linear (meta) architecture that contrasts with the linear (para) isomer, 1,4-bis(4-aminophenoxy)benzene (TPE-Q) [2]. This meta-substitution pattern significantly influences the thermal, mechanical, and processability characteristics of the resulting polymers, making TPE-R a critical building block for applications requiring a specific balance of properties [3].

Why 1,3-Bis(4-aminophenoxy)benzene Cannot Be Interchanged with In-Class Diamines for Polyimide Development


The seemingly minor structural difference between isomeric diamines, such as the meta (TPE-R) versus para (TPE-Q) substitution, or the replacement of TPE-R with a simpler diamine like 4,4'-oxydianiline (ODA), results in profound and quantifiable changes in polymer performance. These changes are not merely incremental; they dictate whether a polyimide is melt-processable, semicrystalline, or amorphous, and they define critical thermal and dielectric properties [1]. Generic substitution based on functional group similarity without considering these structural nuances will likely lead to a polymer with an entirely different property profile, unsuitable for the intended application. The following evidence quantifies these critical differences for key performance dimensions [2].

Quantitative Differentiation Guide for 1,3-Bis(4-aminophenoxy)benzene (TPE-R)


Glass Transition Temperature (Tg) of HQDPA-Based Polyimides: TPE-R vs. TPE-Q

In a direct head-to-head comparison of semicrystalline polyimides synthesized with the same dianhydride (HQDPA), the polymer derived from TPE-R (PI-1) exhibits a glass transition temperature (Tg) of 190 °C, while the analogous polymer derived from its para-isomer, TPE-Q (PI-2), displays a significantly higher Tg of 214 °C [1]. This 24 °C difference is a direct consequence of the meta- versus para-substitution pattern.

Polyimide Synthesis Thermal Properties Melt Processability

Melt Recrystallization Capability: TPE-R Polyimide vs. ODA and BAPB Systems

The ability of a polyimide to recrystallize from the melt is a critical property for melt-processing techniques. A direct comparative study showed that polyimides based on TPE-R (PI-1) and TPE-Q (PI-2) both exhibit significant recrystallization ability from the melt. In stark contrast, analogous polyimides synthesized using the common diamines 4,4'-oxydianiline (4,4'-ODA) or 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) completely lost their crystallizability once taken to the melt and became amorphous [1]. This is a binary, qualitative difference that dictates processing options.

Polymer Crystallization Melt Processing Thermoplastic Polyimides

Dielectric Constant (Dk) Comparison of PMDA-Based Polyimides: TPE-R vs. TPE-Q

In a study of polyimides synthesized from pyromellitic dianhydride (PMDA) and either TPE-R or TPE-Q, the homopolyimide derived from TPE-R and PMDA exhibited a lower dielectric constant than the homopolyimide formed from ODA and PMDA [1]. This indicates that even among isomeric ether diamines, the TPE-R structure can confer a distinct advantage in reducing signal loss for high-frequency applications.

Dielectric Materials High-Frequency Electronics Polyimide Films

Melt Flowability of TPE-R-Based Polyimide (PI-1) at 370°C

The polyimide derived from HQDPA and TPE-R (PI-1) demonstrated outstanding melt flowability, exhibiting a melt viscosity of less than 300 Pa·s at approximately 370 °C [1]. This low melt viscosity is a critical parameter for successful injection molding and other high-throughput melt-processing techniques.

Rheology Injection Molding Melt Viscosity

Melting Temperature (Tm) of Semicrystalline Polyimides: TPE-R/BPDA vs. TPE-R/BTDA

The melting temperature (Tm) of TPE-R-based polyimides varies with the choice of dianhydride. A polyimide synthesized from TPE-R and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) exhibits a high Tm of 395 °C [1], while a system using TPE-R and 3,3',4,4'-biphenonetetracarboxylic dianhydride (BTDA) yields a polyimide with a Tm of 310 °C [2]. This demonstrates the tunability of the thermal properties based on the dianhydride partner, a range of thermal stability not easily achieved with all diamine classes.

Thermal Analysis Semicrystalline Polymers Polyimide Stability

Validated Application Scenarios for 1,3-Bis(4-aminophenoxy)benzene (TPE-R) Based on Quantitative Evidence


Synthesis of Melt-Processable, Semicrystalline Thermoplastic Polyimides for Injection Molding

TPE-R is the diamine of choice for developing semicrystalline polyimides with excellent melt processability. The evidence demonstrates that HQDPA/TPE-R (PI-1) has a low melt viscosity (<300 Pa·s at 370°C) and, crucially, retains the ability to recrystallize from the melt, a property lost by polyimides based on common alternatives like 4,4'-ODA and BAPB [1]. This combination of properties is essential for manufacturing complex, high-strength parts via injection molding.

Fabrication of Low-Dielectric Films for High-Frequency Microelectronics and 5G Communication Devices

For applications requiring low dielectric loss, TPE-R is a strategic monomer selection. A direct comparison shows that the homopolyimide derived from TPE-R and PMDA has a lower dielectric constant than the analogous polyimide from ODA and PMDA [2]. This property makes TPE-R a superior building block for polyimide films used as insulators in flexible printed circuits, antenna substrates, and other high-frequency electronic components where signal integrity is paramount.

Development of High-Temperature Structural Adhesives and Advanced Composite Matrices

The exceptional thermal stability of TPE-R-based polyimides is well-documented. The TPE-R/BPDA system, for instance, exhibits a melting temperature (Tm) of 395°C and a glass transition temperature (Tg) of 210°C [3]. This high thermal endurance, combined with the semicrystalline morphology that provides solvent resistance, makes TPE-R-based resins strong candidates for use as structural adhesives and as the matrix in high-performance composites for aerospace and other demanding applications [3].

Engineering Polymers for Liquid Crystal Display (LCD) Alignment Layers

The unique structural properties of TPE-R confer specific benefits in niche applications. A patent describes the use of polyimide alignment films derived from PMDA and bis(4-aminophenoxy) aromatic compounds, including TPE-R, for liquid crystal displays. These films are specified to provide low tilt angles of 1 to 2 degrees, a critical parameter for achieving high-quality image rendering in LCDs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(4-aminophenoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.